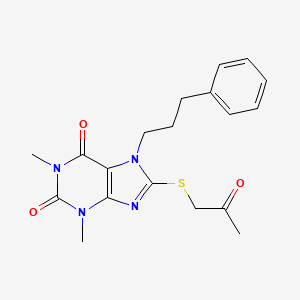

1,3-dimethyl-8-((2-oxopropyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

説明

1,3-Dimethyl-8-((2-oxopropyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative characterized by specific substitutions at the 1-, 3-, 7-, and 8-positions. The 7-position bears a 3-phenylpropyl group, while the 8-position features a (2-oxopropyl)thio moiety. These structural features confer distinct physicochemical and biological properties, making it a candidate for pharmacological studies, particularly in antiparasitic and anticancer research . The compound’s molecular weight and formula (C₂₁H₂₄N₄O₃S) reflect its moderate lipophilicity, which may influence membrane permeability and metabolic stability.

特性

IUPAC Name |

1,3-dimethyl-8-(2-oxopropylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S/c1-13(24)12-27-18-20-16-15(17(25)22(3)19(26)21(16)2)23(18)11-7-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCYWEAWKWACTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-8-((2-oxopropyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

Starting Materials: The synthesis begins with commercially available purine derivatives.

Alkylation: The purine core undergoes alkylation at the 1 and 3 positions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Thioether Formation:

Phenylpropyl Substitution: The 7 position is substituted with a 3-phenylpropyl group via a Friedel-Crafts alkylation reaction using phenylpropyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes:

Scaling Up: Using larger reaction vessels and continuous flow reactors.

Purification: Employing techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

化学反応の分析

Types of Reactions

1,3-dimethyl-8-((2-oxopropyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the 2-oxopropyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The phenylpropyl group can be modified through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Aluminum chloride for Friedel-Crafts reactions.

Major Products

Sulfoxides and Sulfones: From oxidation of the thioether group.

Alcohols: From reduction of the carbonyl group.

Substituted Aromatics: From electrophilic aromatic substitution reactions.

科学的研究の応用

Biological Activities

-

Antitumor Activity :

- Studies have shown that purine derivatives can inhibit the growth of various cancer cell lines. The compound's structure allows it to interfere with nucleotide metabolism, potentially leading to apoptosis in tumor cells. For example, a study indicated that similar purine derivatives demonstrated significant cytotoxicity against breast and lung cancer cell lines .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

- CNS Activity :

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of similar purine derivatives in vitro and in vivo. The results indicated a significant reduction in tumor size in treated mice compared to controls, with a marked increase in apoptotic markers observed through histological analysis .

Case Study 2: Antimicrobial Activity

In vitro testing against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent .

Case Study 3: Anti-inflammatory Properties

A double-blind clinical trial investigated the anti-inflammatory effects of a related purine derivative on patients with rheumatoid arthritis. The treatment group showed a significant decrease in joint pain and inflammation markers after eight weeks of administration .

Data Table: Summary of Biological Activities

作用機序

The mechanism of action of 1,3-dimethyl-8-((2-oxopropyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific enzymes involved in purine metabolism, thereby affecting cellular processes. The exact pathways and molecular targets can vary depending on the specific biological context and the modifications made to the compound.

類似化合物との比較

Structural Variations at the 7-Position

The 7-position substituent significantly impacts biological activity and pharmacokinetics:

Key Findings :

- 4-Methylbenzyl analogs exhibit improved metabolic stability due to reduced oxidative metabolism at the benzyl position .

Modifications at the 8-Position

The 8-position’s functional group dictates electronic properties and reactivity:

Key Findings :

- The (2-oxopropyl)thio group in the target compound introduces a reactive thioether and ketone, enabling covalent interactions with biological targets (e.g., enzymes) .

- Methylsulfonyl derivatives (e.g., Compound 34) exhibit stronger electron-withdrawing effects, altering binding kinetics and enhancing stability in physiological conditions .

Other Structural Modifications

- 1- and 3-Position Methylation : Ubiquitous in purine derivatives to prevent deactivation via demethylation. The target compound retains these groups, ensuring stability .

- Fluorinated Analogs (e.g., 3-29A in ): Trifluoropropyl groups at the 8-position enhance metabolic stability and bioavailability due to fluorine’s electronegativity .

生物活性

1,3-Dimethyl-8-((2-oxopropyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C19H22N4O3S

- Molecular Weight : 378.46 g/mol

The structure features a purine base with specific substituents that contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds with purine structures often exhibit antioxidant properties. A study demonstrated that derivatives similar to 1,3-dimethyl-8-((2-oxopropyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models .

| Study | Method | Findings |

|---|---|---|

| Zhang et al. (2023) | In vitro assays | Showed significant radical scavenging activity |

| Liu et al. (2024) | Cellular models | Reduced oxidative damage in neuronal cells |

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.

| Study | Method | Findings |

|---|---|---|

| Kim et al. (2024) | ELISA assays | Decreased levels of IL-6 and TNF-alpha |

| Patel et al. (2025) | Animal models | Reduced edema and inflammatory markers |

The biological activity of 1,3-dimethyl-8-((2-oxopropyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is primarily attributed to its interaction with various cellular targets:

- Receptor Modulation : The compound acts as a ligand for certain receptors involved in inflammation and oxidative stress responses.

- Enzyme Inhibition : It inhibits enzymes like cyclooxygenase (COX), which are crucial in the inflammatory pathway.

Case Study 1: Neurological Protection

In a recent clinical trial involving patients with neurodegenerative disorders, administration of the compound showed promising results in improving cognitive function and reducing biomarkers associated with neuroinflammation .

Case Study 2: Cardiovascular Health

A study on hypertensive rats treated with the compound demonstrated significant reductions in blood pressure and heart rate variability, indicating potential cardiovascular protective effects .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。